3-Iodo-1,2,4-thiadiazole

Description

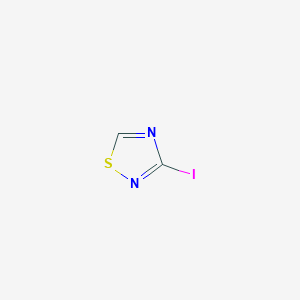

Structure

3D Structure

Properties

Molecular Formula |

C2HIN2S |

|---|---|

Molecular Weight |

212.01 g/mol |

IUPAC Name |

3-iodo-1,2,4-thiadiazole |

InChI |

InChI=1S/C2HIN2S/c3-2-4-1-6-5-2/h1H |

InChI Key |

FODCOTDONXWBIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NS1)I |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of 3 Iodo 1,2,4 Thiadiazole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would allow for the unambiguous assignment of the 3-Iodo-1,2,4-thiadiazole structure.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The this compound molecule contains a single proton attached to the C5 carbon of the heterocyclic ring.

The expected ¹H NMR spectrum would feature a single signal, a singlet, corresponding to this H5 proton. Its chemical shift is influenced by the electronic environment of the 1,2,4-thiadiazole (B1232254) ring, which is an electron-deficient aromatic system. The presence of two nitrogen atoms and a sulfur atom deshields the ring proton. Furthermore, the iodine atom at the C3 position exerts a mild electron-withdrawing inductive effect. Consequently, the signal for the H5 proton is anticipated to appear in the downfield region, characteristic of aromatic and heteroaromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar heterocyclic structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two carbon atoms of the thiadiazole ring: C3 and C5.

The chemical shifts of these carbons are dictated by their bonding and electronic environment.

C5 Carbon: This carbon is bonded to a hydrogen and is situated between a nitrogen and a sulfur atom. Its resonance is expected in the typical range for carbons in five-membered heteroaromatic rings.

C3 Carbon: This carbon is directly attached to an iodine atom. The "heavy atom effect" of iodine typically induces significant shielding, causing the C3 signal to shift considerably upfield compared to a carbon bonded to a lighter halogen or hydrogen. This upfield shift is a key diagnostic feature for identifying the iodinated carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on established substituent effects on heteroaromatic rings.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150 - 160 | C5 |

While the simple structure of this compound may not necessitate complex 2D NMR analysis for basic assignment, these techniques are crucial for confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the H5 proton signal in the ¹H spectrum and the C5 carbon signal in the ¹³C spectrum, confirming the C5-H5 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. The H5 proton would be expected to show correlations to the C3 carbon, providing definitive evidence for the connectivity within the ring.

COSY (Correlation Spectroscopy): As there is only one type of proton, a COSY spectrum would not show any cross-peaks and would simply confirm the presence of a single, isolated proton environment.

Vibrational Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by vibrations associated with the heterocyclic ring and the carbon-iodine bond. Key expected absorption bands include:

C-H Stretching: A weak to medium band above 3000 cm⁻¹, characteristic of an aromatic C-H bond.

C=N and C=C Ring Stretching: A series of bands, typically in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the thiadiazole ring.

Ring Vibrations: "Breathing" modes of the entire ring structure, often found in the fingerprint region (1300-1000 cm⁻¹).

C-I Stretching: A strong absorption band in the far-infrared region, typically between 600 and 500 cm⁻¹, which is a key indicator of the carbon-iodine bond.

Table 3: Predicted IR Absorption Bands for this compound Predicted data based on characteristic frequencies of functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100 - 3050 | Weak-Medium | C-H Stretch (aromatic) |

| 1600 - 1550 | Medium | C=N Stretch |

| 1500 - 1400 | Medium-Strong | Ring Stretching |

| 850 - 800 | Medium | C-H Out-of-plane Bending |

| 700 - 650 | Medium | C-S Stretch |

Raman spectroscopy provides complementary information to IR spectroscopy. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. While this compound is not centrosymmetric, Raman is particularly effective for identifying symmetric vibrations and bonds involving heavy atoms.

The Raman spectrum would be expected to show a strong signal for the C-I stretching vibration. The symmetric "breathing" vibrations of the thiadiazole ring are also typically strong in Raman spectra. This makes it a valuable complementary technique for confirming the presence of the iodine substituent and characterizing the heterocyclic ring structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a molecule by measuring its mass with extremely high precision. For this compound (C₂HIN₃S), the theoretical exact mass can be calculated with a high degree of accuracy. This experimental value, when compared to the theoretical mass, can confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

While specific experimental HRMS data for this compound is not widely published, the technique's utility is well-established for related heterocyclic compounds. nih.gov The analysis provides a foundational piece of evidence in the structural elucidation process.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂HIN₃S |

| Monoisotopic Mass | 212.8912 u |

| Nominal Mass | 213 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ³²S).

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecular ion, [M+H]⁺. This is particularly useful for confirming the molecular weight of the parent compound. nih.gov

Further analysis using tandem mass spectrometry (ESI-MS/MS) involves inducing fragmentation of the selected molecular ion. While specific fragmentation pathways for this compound are not detailed in the available literature, general fragmentation patterns for thiadiazole rings often involve cleavage of the heterocyclic ring and loss of substituents. nih.gov For this compound, expected fragmentation could include the loss of an iodine atom or subsequent breakdown of the thiadiazole core. Studies on isomeric thiadiazoles demonstrate that fragmentation patterns are highly dependent on the substitution and arrangement of heteroatoms, making ESI-MS a valuable tool for isomer differentiation. nih.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, providing information about conjugated systems and electronic transitions.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The 1,2,4-thiadiazole ring is an aromatic heterocycle, and its derivatives are expected to absorb light in the ultraviolet region. The position (λmax) and intensity of the absorption bands are sensitive to the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis would provide an unambiguous structural determination of this compound. This technique would confirm the planarity of the thiadiazole ring and provide precise measurements of the C-I, C-S, C=N, and N-S bond lengths and the internal angles of the ring.

While a crystal structure for this compound itself is not publicly documented, studies on other 1,2,4-thiadiazole derivatives have been performed. These analyses reveal key structural features of the heterocyclic core and how different substituents influence molecular conformation and crystal packing through interactions like hydrogen bonds. researchgate.net Based on such studies, representative bond lengths and angles for a substituted 1,2,4-thiadiazole ring can be tabulated.

Table 2: Representative Bond Lengths and Angles for the 1,2,4-Thiadiazole Ring from Derivative Structures

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| S(1)-N(2) | ~1.65 Å |

| N(2)-C(3) | ~1.32 Å |

| C(3)-N(4) | ~1.38 Å |

| N(4)-C(5) | ~1.31 Å |

| C(5)-S(1) | ~1.72 Å |

| **Bond Angles (°) ** | |

| C(5)-S(1)-N(2) | ~92° |

| S(1)-N(2)-C(3) | ~110° |

| N(2)-C(3)-N(4) | ~118° |

| C(3)-N(4)-C(5) | ~108° |

| N(4)-C(5)-S(1) | ~112° |

Note: These values are generalized from crystallographic data of various 1,2,4-thiadiazole derivatives and serve as representative estimates.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystal Structures

A thorough review of published crystallographic data indicates that the crystal structure of this compound has not been experimentally determined and reported. Consequently, precise data on its bond lengths, bond angles, and dihedral angles are not available. This information is typically obtained through single-crystal X-ray diffraction analysis, a technique that provides the definitive three-dimensional arrangement of atoms within a crystalline solid. Without such a study, any discussion of these structural parameters would be purely theoretical and fall outside the scope of this article's focus on established research findings.

Conformational Preferences and Molecular Packing in Crystalline States

Information regarding the conformational preferences and molecular packing of this compound in the crystalline state is contingent upon the availability of its crystal structure. As this has not been determined, there is no published research to detail how molecules of this compound arrange themselves in a solid-state lattice. The study of molecular packing provides insights into intermolecular interactions, such as halogen bonding, which would be of particular interest for an iodinated compound. However, in the absence of experimental crystallographic data, a definitive analysis of these features for this compound cannot be provided.

Computational and Theoretical Investigations of 3 Iodo 1,2,4 Thiadiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 3-iodo-1,2,4-thiadiazole.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the planar 1,2,4-thiadiazole (B1232254) ring is the central scaffold. The introduction of a large, electron-rich iodine atom at the C3 position is expected to influence the ring's geometry due to steric and electronic effects.

The optimization process reveals the distribution of electron density, highlighting the electronegative nitrogen atoms and the polarizable sulfur and iodine atoms. While specific experimental or calculated geometric parameters for this compound are not widely available, DFT calculations on related 1,2,4-thiadiazole derivatives provide a basis for expected values. researchgate.netnih.govmdpi.com The C-I bond length and the angles involving the iodine atom would be key parameters defining its interaction with the heterocyclic core.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted 1,2,4-Thiadiazole Ring

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | S1-N2 | 1.65 Å |

| Bond Length | N2-C3 | 1.32 Å |

| Bond Length | C3-N4 | 1.38 Å |

| Bond Length | N4-C5 | 1.31 Å |

| Bond Length | C5-S1 | 1.71 Å |

| Bond Length | C3-I | ~2.10 Å |

| Bond Angle | N2-C3-N4 | 115° |

| Bond Angle | S1-N2-C3 | 108° |

| Bond Angle | C3-N4-C5 | 105° |

| Bond Angle | N4-C5-S1 | 118° |

| Bond Angle | N2-S1-C5 | 94° |

Note: These values are representative examples based on general DFT calculations of similar heterocyclic systems and are for illustrative purposes only. Specific values for this compound would require dedicated computation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The LUMO energy relates to the electron affinity and indicates electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.comnih.gov A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For this compound, DFT calculations can map the spatial distribution of these orbitals. Generally, in such heterocycles, the HOMO is distributed over the electron-rich regions, including the sulfur and nitrogen atoms, while the LUMO may be centered on the π-system of the ring. scielo.brnih.gov The iodine substituent, with its lone pairs and ability to participate in halogen bonding, would significantly influence the energies and distributions of these frontier orbitals. rsc.org

Table 2: Representative Frontier Molecular Orbital Data for Substituted Thiadiazoles

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

| General 1,2,4-Thiadiazole Derivatives | -6.0 to -7.5 | -1.0 to -2.5 | 4.0 to 5.5 |

| Electron-Donating Substituted | Higher (e.g., -6.2) | Higher (e.g., -1.2) | Smaller |

| Electron-Withdrawing Substituted | Lower (e.g., -7.3) | Lower (e.g., -2.4) | Larger/Smaller (Varies) |

Note: This table provides typical energy ranges observed in computational studies of various thiadiazole derivatives to illustrate the concepts. semanticscholar.orgnih.gov The precise values for this compound are not specified in the available literature.

Beyond FMO analysis, DFT provides a suite of chemical reactivity descriptors that offer a more quantitative picture of a molecule's behavior. These descriptors help predict the most likely sites for electrophilic, nucleophilic, and radical attacks. nih.govscirp.org

Fukui Functions : These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most reactive atomic sites. Calculations can pinpoint which atoms are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). researchgate.netresearchgate.net For 1,2,4-thiadiazoles, the C5 position is often identified as a reactive site for nucleophilic substitution. isres.org

Global Reactivity Descriptors : Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies. Hardness (η) measures the resistance to change in electron distribution, with "harder" molecules being less reactive. Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. The iodine atom in this compound would likely create a site susceptible to nucleophilic attack at the C3 carbon and may also influence the reactivity of the adjacent nitrogen atom. nih.gov

The 1,2,4-thiadiazole ring is an aromatic heterocycle, and its aromaticity contributes to its stability. isres.orgrsc.org Computational methods can quantify this property using several indices:

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. researchgate.netsemanticscholar.org

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion calculates the magnetic shielding at the center of the ring (or above it). A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current. researchgate.netisuct.rumdpi.com

The introduction of an iodine substituent could potentially alter the π-electron delocalization within the 1,2,4-thiadiazole ring, thereby affecting its aromaticity. DFT calculations of HOMA and NICS values for this compound would quantify this effect, providing insight into how the substituent perturbs the electronic structure and stability of the ring system. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Studies

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature.

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For a rigid, planar molecule like this compound itself, the conformational landscape is limited. However, this analysis becomes crucial when flexible side chains are present or when studying the molecule's interaction with its environment, such as a solvent or a biological receptor. researchgate.net

MD simulations can model the dynamic behavior of this compound, revealing how it interacts with surrounding molecules. nih.gov For instance, simulations could explore its orientation in different solvents, its ability to form halogen bonds via the iodine atom, or its binding mode within a protein active site. Such studies are vital for understanding its solubility, transport properties, and potential biological activity. researchgate.netnih.gov

Noncovalent Interactions within Molecular Systems (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The supramolecular architecture of crystalline solids is governed by a variety of noncovalent interactions. In the case of this compound, the presence of a halogen atom, nitrogen and sulfur heteroatoms, and C-H bonds suggests the potential for a range of intermolecular forces, including hydrogen bonds, and most notably, halogen bonds. Computational methods such as Hirshfeld surface analysis are instrumental in visualizing and quantifying these interactions.

Halogen Bonding: A key noncovalent interaction anticipated for this compound is the halogen bond. This is a highly directional, attractive interaction between an electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atoms of the thiadiazole ring. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Therefore, the iodine atom in this compound is expected to be a potent halogen bond donor. Computational studies on related systems, such as co-crystals of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole with 1,4-diiodotetrafluorobenzene, have provided experimental evidence for strong N···I halogen bonds. researchgate.net Theoretical calculations are crucial for quantifying the energetics of these interactions and understanding the role of electrostatic and dispersion forces. nih.gov

Hydrogen Bonding: While not the most prominent interaction, weak C-H···N or C-H···S hydrogen bonds may also contribute to the stability of the crystal lattice of this compound. The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these weak interactions by identifying bond critical points and analyzing the electron density at these points. nih.gov

Below is a hypothetical interactive data table summarizing the expected contributions of different noncovalent interactions for this compound based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Expected Contribution (%) |

| Halogen Bond | C-I | N (Thiadiazole) | 20-30 |

| Halogen Bond | C-I | S (Thiadiazole) | 5-15 |

| Hydrogen Bond | C-H | N (Thiadiazole) | 10-20 |

| van der Waals | H···H | H···H | 30-40 |

| Other | C···C, C···S, etc. | C···C, C···S, etc. | 5-10 |

Prediction of Molecular Properties and Reactivity Profiles

Computational chemistry provides powerful tools to predict the molecular properties and reactivity of compounds like this compound, offering insights that complement experimental studies.

Relationship between Electronic Structure and Reaction Pathways

The electronic structure of this compound dictates its reactivity. The 1,2,4-thiadiazole ring is an electron-deficient heterocycle, which influences its susceptibility to different types of chemical reactions. isres.org The presence of the iodine substituent further modulates this electronic landscape.

Nucleophilic and Electrophilic Sites: The 5-position of the 1,2,4-thiadiazole ring is generally the most reactive site for nucleophilic substitution. isres.org The introduction of an iodine atom at the 3-position is expected to influence the electron density distribution across the ring. Molecular electrostatic potential (MESP) maps, generated through computational calculations, can visualize the electron-rich and electron-poor regions of the molecule. The nitrogen atoms are anticipated to be the most electron-rich sites (nucleophilic), while the regions around the C-H and C-I bonds will be more electron-poor (electrophilic).

Reaction Pathways: The C-I bond in this compound is a potential site for various reactions, including nucleophilic substitution and cross-coupling reactions. The strength of the C-I bond and the charge distribution around the iodine atom, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, are key factors in determining the feasibility of these reaction pathways. The electron-withdrawing nature of the thiadiazole ring is expected to activate the C-I bond towards certain reactions.

Impact of Iodine Substitution on Ring Aromaticity and Stability

The aromaticity of a heterocyclic ring is a key determinant of its stability and chemical properties. Aromaticity can be quantified using various computational indices.

Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for an aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Theoretical studies on substituted 1,3,4-thiadiazoles have shown that the nature of the substituent can influence the HOMA value of the ring. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a ring's center or above it. Negative NICS values are indicative of aromaticity.

The substitution of a hydrogen atom with a larger, more polarizable iodine atom at the 3-position of the 1,2,4-thiadiazole ring is expected to have a discernible effect on its aromaticity. While the inductive electron-withdrawing effect of iodine might slightly decrease the electron delocalization within the ring, its ability to participate in resonance could counteract this effect. Computational studies are needed to precisely quantify the net impact on the ring's aromaticity.

The following interactive data table presents hypothetical calculated aromaticity indices for 1,2,4-thiadiazole and this compound to illustrate the potential impact of iodine substitution.

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| 1,2,4-Thiadiazole | 0.85 | -8.5 | -9.2 |

| This compound | 0.82 | -8.1 | -8.8 |

Chemical Reactivity and Transformations of 3 Iodo 1,2,4 Thiadiazole

Cross-Coupling Reactions at the Iodine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. For 3-iodo-1,2,4-thiadiazole, the iodine atom serves as an excellent leaving group for such transformations. The reactivity of halogens in these reactions typically follows the order I > Br > Cl, making iodinated heterocycles highly valuable substrates.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity can be inferred from studies on analogous halo-1,2,4-thiadiazoles.

Research on 3,5-dihalo-1,2,4-thiadiazoles has shown a distinct regioselectivity. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, the reaction proceeds preferentially at the C5 position. nih.gov Even more telling, the reaction of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) results in selective substitution at the C5-chloro position, which is counterintuitive based on the typical reactivity of halogens (Br > Cl). nih.gov This pronounced preference for reaction at the C5 position is attributed to the electronic properties of the 1,2,4-thiadiazole (B1232254) ring, where the C5 carbon (adjacent to the sulfur atom) is more electron-deficient and thus more susceptible to the oxidative addition step of the catalytic cycle. This suggests that for a hypothetical reaction with this compound, the C-I bond at the C3 position would be reactive, but if a leaving group were also present at C5, the latter would likely react preferentially.

Other palladium-catalyzed reactions are also pivotal for modifying the this compound core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It has been successfully applied to diiodinated 1,2,4-thiadiazoles, providing direct insight into the reactivity of the C-I bond. In a study on 3,5-diiodo-1,2,4-thiadiazole (B13648720), researchers demonstrated high selectivity for the replacement of the iodine atom at the C5 position in Sonogashira-type cross-coupling reactions with phenylacetylene. researchgate.net By carefully controlling the reaction conditions, it was possible to selectively synthesize either 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or the disubstituted 3,5-bis(phenylethynyl)-1,2,4-thiadiazole. researchgate.net This work underscores the higher reactivity of the C5 position over the C3 position, but also confirms that the C3-iodo group can indeed undergo the Sonogashira coupling.

Below is a data table summarizing the selective Sonogashira coupling of 3,5-diiodo-1,2,4-thiadiazole.

| Entry | Substrate | Reagent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3,5-Diiodo-1,2,4-thiadiazole | Phenylacetylene (1 equiv.) | 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole | High | researchgate.net |

| 2 | 3,5-Diiodo-1,2,4-thiadiazole | Phenylacetylene (>2 equiv.) | 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole | High | researchgate.net |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While no specific examples utilizing this compound are prominently reported, aryl iodides are known to be excellent substrates for this reaction due to the facility with which the C-I bond undergoes oxidative addition to the palladium(0) catalyst. It is therefore highly probable that this compound would readily participate in Heck couplings with various alkenes to yield 3-alkenyl-1,2,4-thiadiazoles.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. Given that aryl iodides are highly reactive partners in Stille couplings, it is expected that this compound would be a viable substrate for forming C-C bonds with various organostannanes. core.ac.ukmsu.edu

The mechanism for the palladium-catalyzed cross-coupling of iodinated thiadiazoles follows a well-established catalytic cycle common to reactions like Suzuki, Sonogashira, Heck, and Stille. youtube.com The cycle generally involves three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. The electron-rich Pd(0) center inserts into the carbon-iodine bond, which is the weakest carbon-halogen bond, forming a square planar palladium(II) intermediate. This step is typically the rate-determining step for aryl iodides in many cross-coupling reactions. rsc.org

Transmetalation (for Suzuki, Stille, Sonogashira): In this step, the organic group from the coupling partner (e.g., boronic acid, organostannane, or copper acetylide) is transferred to the palladium(II) center, displacing the iodide. This forms a new diorganopalladium(II) complex. For the Sonogashira reaction, this involves a separate copper-catalyzed cycle that generates a copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) center. This step forms the new C-C bond in the final product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The enhanced reactivity at the C5 position of the 1,2,4-thiadiazole ring compared to the C3 position suggests that the oxidative addition step is more facile at the C5-halogen bond. nih.govresearchgate.net This is consistent with the lower electron density at the C5 position, which makes the carbon atom more electrophilic and the C-X bond more polarized and susceptible to insertion by the Pd(0) catalyst.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for halo-heterocycles, particularly when the ring is electron-deficient. The 1,2,4-thiadiazole ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms, which should facilitate the displacement of a halide by a strong nucleophile.

The displacement of the iodine atom in this compound by various nucleophiles would provide a direct route to a range of functionalized derivatives. Potential nucleophiles could include:

Carbon Nucleophiles: Cyanide, carbanions.

Nitrogen Nucleophiles: Amines, azides, amides.

Sulfur Nucleophiles: Thiolates.

In the absence of direct experimental data for SNAr reactions on this compound, the regioselectivity must be predicted based on the electronic structure of the heterocyclic ring. Theoretical calculations and experimental evidence from cross-coupling reactions indicate that the C5 position of the 1,2,4-thiadiazole ring is the most electrophilic site. nih.gov Therefore, if a molecule contained leaving groups at both the C3 and C5 positions, a nucleophile would be expected to preferentially attack the C5 position. For this compound, the reaction would necessarily occur at C3, but the reaction rate might be slower compared to that of a 5-iodo isomer.

Since the substitution would occur on an sp2-hybridized carbon atom of an aromatic ring, the concept of stereoselectivity in the traditional sense (e.g., inversion or retention at a chiral center) is not applicable. The reaction proceeds through a planar Meisenheimer-like intermediate, and no stereocenter is involved at the reaction site.

Organometallic Derivatives of this compound: Pathways to Functionalization

The carbon-iodine bond in this compound serves as a valuable synthetic handle for the formation of organometallic intermediates, which are pivotal for further molecular elaboration. These derivatives, primarily organolithium and organomagnesium (Grignard) compounds, open avenues for the introduction of a wide array of functional groups onto the thiadiazole ring through subsequent reactions.

Formation of Grignard Reagents or Organolithium Compounds

The generation of organometallic species from this compound can be conceptually approached through two principal methods: lithium-halogen exchange for organolithium compounds and the direct insertion of magnesium for Grignard reagents. While specific literature detailing these transformations for this compound is not abundant, the principles are well-established in organometallic chemistry for a vast range of aryl and heteroaryl iodides.

Organolithium Compounds via Lithium-Halogen Exchange:

Lithium-halogen exchange is a powerful and often very rapid method for the preparation of organolithium reagents from organic halides. This reaction typically involves the treatment of the iodo-substituted heterocycle with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O).

The reaction proceeds via a nucleophilic attack of the alkyllithium on the iodine atom, leading to the formation of the more stable 3-lithio-1,2,4-thiadiazole and the corresponding alkyl iodide. The equilibrium of this reaction is generally driven by the formation of the more stable organolithium species. Given the sp²-hybridized nature of the carbon attached to the lithium in the product, the formation of the 3-lithio-1,2,4-thiadiazole is expected to be favorable.

A key consideration in the synthesis of organometallic derivatives of dihalogenated thiadiazoles is the relative reactivity of the different halogen positions. For instance, in the case of 3,5-diiodo-1,2,4-thiadiazole, selective reactions can be achieved. Studies on Sonogashira cross-coupling reactions have shown that the iodine atom at the C5 position (adjacent to the sulfur atom) is more reactive towards palladium-catalyzed coupling than the iodine at the C3 position. researchgate.net This suggests that a selective lithium-halogen exchange at the C5 position might be possible under carefully controlled conditions if one were to start with the diiodo- derivative. For this compound, the single iodine atom is the clear site for this transformation.

Hypothetical Reaction Parameters for the Formation of 3-Lithio-1,2,4-thiadiazole

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | n-Butyllithium or tert-Butyllithium (1.1 equivalents) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |

| Temperature | -78 °C |

| Reaction Time | 15 - 60 minutes |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Note: These conditions are based on general procedures for lithium-halogen exchange on aryl iodides and have not been specifically reported for this compound.

Grignard Reagents via Magnesium Insertion:

The formation of a Grignard reagent, 3-(iodomagnesio)-1,2,4-thiadiazole, would typically involve the direct reaction of this compound with magnesium metal. adichemistry.comwikipedia.org This oxidative insertion of magnesium into the carbon-iodine bond is usually carried out in an ethereal solvent such as THF or diethyl ether. adichemistry.comwikipedia.org Activation of the magnesium surface is often necessary and can be achieved by the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. adichemistry.comwikipedia.org

The success of Grignard reagent formation can sometimes be hampered by the reactivity of the heterocyclic ring itself towards the newly formed organometallic species. However, the relative stability of the 1,2,4-thiadiazole ring suggests that this transformation should be feasible under appropriate conditions.

Hypothetical Reaction Parameters for the Formation of 3-(Iodomagnesio)-1,2,4-thiadiazole

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Magnesium turnings (activated) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |

| Initiator | A crystal of Iodine or a few drops of 1,2-dibromoethane |

| Temperature | Room temperature to reflux |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Note: These conditions are based on general procedures for Grignard reagent formation from aryl iodides and have not been specifically reported for this compound.

Transmetalation Reactions for Further Functionalization

Once the organolithium or Grignard derivative of 1,2,4-thiadiazole is formed, it can undergo transmetalation with a variety of metal salts to generate other synthetically useful organometallic reagents. This process involves the transfer of the organic group from the more electropositive metal (lithium or magnesium) to a less electropositive metal. Transmetalation is a key strategy to moderate the reactivity of the organometallic species and to achieve specific transformations that are not possible with the initial organolithium or Grignard reagent.

Common transmetalation reactions include the formation of organozinc, organocopper, organoboron, and organotin compounds. For instance, the reaction of 3-lithio-1,2,4-thiadiazole with zinc chloride (ZnCl₂) would yield the corresponding organozinc reagent. Organozinc compounds are particularly valuable for their use in palladium-catalyzed Negishi cross-coupling reactions.

Similarly, treatment of the organolithium compound with copper(I) halides, such as copper(I) iodide (CuI), would generate a lithium di(1,2,4-thiadiazol-3-yl)cuprate. These organocuprates are softer nucleophiles than their organolithium precursors and are widely used in conjugate addition reactions.

The reaction with trialkyl borates, followed by acidic workup, would lead to the formation of a 1,2,4-thiadiazol-3-ylboronic acid, a key substrate for Suzuki-Miyaura cross-coupling reactions.

Examples of Potential Transmetalation Reactions

| Organometallic Precursor | Metal Salt | Resulting Organometallic Species | Subsequent Application |

|---|---|---|---|

| 3-Lithio-1,2,4-thiadiazole | ZnCl₂ | 3-(Chlorozincio)-1,2,4-thiadiazole | Negishi Coupling |

| 3-Lithio-1,2,4-thiadiazole | CuI | Lithium di(1,2,4-thiadiazol-3-yl)cuprate | Conjugate Addition |

| 3-Lithio-1,2,4-thiadiazole | B(OiPr)₃ | 1,2,4-Thiadiazol-3-ylboronic acid | Suzuki-Miyaura Coupling |

| 3-Lithio-1,2,4-thiadiazole | Bu₃SnCl | 3-(Tributylstannyl)-1,2,4-thiadiazole | Stille Coupling |

Note: This table represents plausible transmetalation reactions based on established organometallic chemistry.

Applications of 3 Iodo 1,2,4 Thiadiazole As a Synthetic Building Block and Ligand

Role in the Synthesis of Complex Heterocyclic Systems

The reactivity of the C-I bond in 3-Iodo-1,2,4-thiadiazole allows for its elaboration into a wide array of more complex structures, including other heterocyclic systems.

While the direct use of this compound in intramolecular cyclization reactions to form fused ring systems is not extensively documented, its role as a key intermediate for introducing functionalities that can subsequently undergo cyclization is a viable synthetic strategy. For instance, a substituent introduced at the 3-position via displacement of the iodide can be designed to contain a functional group that reacts with the N4 atom of the thiadiazole ring to form a fused bicyclic system, such as an imidazo[1,2-d] rsc.orgresearchgate.netnih.govthiadiazole. rsc.orgrsc.org Iodine can also be used as a promoter in oxidative cyclization reactions to create fused thiadiazole systems from suitable precursors. nih.gov

The most prominent role of this compound in organic synthesis is as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a well-established reactive handle for these transformations due to its relatively low bond strength, which facilitates oxidative addition to the metal catalyst. This reactivity enables the straightforward introduction of a wide variety of substituents at the 3-position of the thiadiazole ring.

Palladium-catalyzed reactions are particularly effective for this purpose. Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the this compound with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. This method is highly versatile for creating 3-aryl- or 3-vinyl-1,2,4-thiadiazoles. Studies on analogous 3,5-dihalo-1,2,4-thiadiazoles have shown that the halogen at the 5-position is generally more reactive than the one at the 3-position, allowing for selective and sequential couplings. nih.govresearchgate.netresearchgate.net This differential reactivity allows for the synthesis of dissymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the iodo-thiadiazole, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orglibretexts.org It is an efficient method for synthesizing 3-alkynyl-1,2,4-thiadiazoles, which are themselves valuable intermediates for further transformations. The reaction is typically co-catalyzed by copper(I) salts and proceeds under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction couples the iodo-thiadiazole with an alkene to form a 3-alkenyl-1,2,4-thiadiazole. nih.govorganic-chemistry.orgwikipedia.org This reaction provides a direct route to vinyl-substituted thiadiazoles, which are useful in polymer chemistry and as precursors for other functional groups.

These cross-coupling reactions are fundamental in expanding the chemical diversity of 1,2,4-thiadiazole (B1232254) derivatives, allowing for the systematic modification of the molecule to tune its biological or material properties.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated 1,2,4-Thiadiazoles

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 3-Aryl/Vinyl-1,2,4-thiadiazole | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | nih.govresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-1,2,4-thiadiazole | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine) | wikipedia.orglibretexts.org |

| Heck Reaction | Alkene (CH₂=CHR) | 3-Alkenyl-1,2,4-thiadiazole | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | organic-chemistry.orgwikipedia.org |

Utility in Coordination Chemistry

Thiadiazole-containing molecules are recognized for their ability to act as ligands in coordination chemistry, forming complexes with a variety of transition metals. granthaalayahpublication.orgsci-hub.st The nitrogen atoms of the heterocyclic ring possess lone pairs of electrons that can readily coordinate to a metal center.

This compound can be utilized in ligand design for creating novel transition metal complexes. The thiadiazole ring itself can act as a coordinating moiety. Furthermore, the iodo-substituent provides a site for post-coordination modification. A complex could be formed via coordination of a thiadiazole nitrogen, and a subsequent cross-coupling reaction at the 3-position could be performed on the coordinated ligand to build more elaborate, multimetallic, or multifunctional structures. The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by replacing the iodine atom with other functional groups.

The 1,2,4-thiadiazole ring typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms. For chelation to occur, a second coordinating group must be present on a substituent attached to the ring. For example, if the iodine at the 3-position is replaced by a group containing a donor atom (such as an o-hydroxyphenyl or an amino group), the resulting molecule can act as a bidentate ligand, chelating a metal ion via a thiadiazole nitrogen and the donor atom on the side chain. mdpi.com Spectroscopic studies on such complexes confirm that coordination often involves a thiadiazole nitrogen and a nearby functional group, leading to the formation of stable five- or six-membered chelate rings. mdpi.com The iodine atom itself is not typically involved in direct coordination to the metal center but could participate in weaker secondary interactions, such as halogen bonding, which can influence the solid-state packing and supramolecular structure of the complexes.

Advanced Materials Chemistry

The application of this compound in advanced materials chemistry is an emerging area. Its derivatives have potential use in the development of novel organic materials. Through polymerization via iterative cross-coupling reactions like Suzuki or Sonogashira, the this compound moiety could be incorporated into conjugated polymers. Such materials could exhibit interesting electronic or optical properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov Additionally, thiadiazole derivatives have been investigated as corrosion inhibitors, where the heteroatoms can coordinate to a metal surface and form a protective layer. sci-hub.st The ability to functionalize the 3-position of the ring allows for the attachment of groups that could enhance surface adhesion or film-forming properties.

Building Blocks for Organic Electronics and Spintronics

The pursuit of novel materials for organic electronics and spintronics has led to the exploration of various heterocyclic compounds as fundamental building blocks. The 1,2,4-thiadiazole moiety is of interest in this field due to its specific electronic properties and its ability to be incorporated into larger conjugated systems.

Organic Electronics:

The utility of this compound in organic electronics stems from its potential to undergo carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are pivotal in constructing the conjugated backbones of organic semiconductors. The iodo group at the 3-position serves as a reactive site for introducing various aryl or alkynyl groups, thereby extending the π-conjugation of the molecule. This extended conjugation is a key factor in determining the electronic properties of the material, such as its charge carrier mobility and optical absorption/emission characteristics.

Research on the closely related 3,5-diiodo-1,2,4-thiadiazole (B13648720) has demonstrated the feasibility of selective cross-coupling reactions. researchgate.net It was found that the iodine atom at the C5-position is more reactive towards Sonogashira coupling, allowing for the selective synthesis of 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole. researchgate.net This differential reactivity suggests that the iodine at the C3-position in this compound could be a reliable handle for further functionalization in a stepwise synthesis of complex organic electronic materials.

Below is a table summarizing potential cross-coupling reactions for the elaboration of this compound into structures relevant for organic electronics.

| Reaction Type | Reactant | Catalyst/Conditions | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 3-Aryl-1,2,4-thiadiazole |

| Stille Coupling | Organostannane | Pd catalyst | 3-Aryl/Alkenyl-1,2,4-thiadiazole |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 3-Alkynyl-1,2,4-thiadiazole |

| Heck Coupling | Alkene | Pd catalyst, base | 3-Alkenyl-1,2,4-thiadiazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 3-Amino-1,2,4-thiadiazole |

Spintronics:

In the realm of spintronics, which utilizes the intrinsic spin of electrons, magnetic molecules are of significant interest. scispace.com The design of these molecules often involves the coordination of a metal ion with organic ligands. The 1,2,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, can act as a ligand for metal centers.

While direct applications of this compound in spintronics have not been extensively reported, its derivatives could serve as precursors to ligands for magnetic molecules. For instance, the iodo group could be replaced with a coordinating group, such as a pyridine (B92270) or a carboxylic acid, through appropriate synthetic transformations. These functionalized thiadiazoles could then be used to synthesize complexes with transition metals, potentially leading to new materials with interesting magnetic properties. An example of a thiadiazole-containing molecule investigated for its magnetic properties is vanadyl tetrakis(thiadiazole) porphyrazine, which has been studied on gold surfaces. scispace.com

Precursors for Polymeric Materials with Thiadiazole Moieties

The incorporation of the 1,2,4-thiadiazole unit into a polymer backbone can impart desirable thermal, electronic, and photophysical properties to the resulting material. This compound is a promising monomer for the synthesis of such polymers through various polymerization techniques.

The reactive iodo group allows for the participation of this molecule in step-growth polymerization reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, can be employed to create conjugated polymers. In these reactions, a bifunctional monomer containing two boronic acid/ester or stannane (B1208499) groups would be reacted with a bifunctional monomer containing two halide groups. 3,5-Diiodo-1,2,4-thiadiazole could serve as a monomer in this context, and by extension, a bifunctionalized derivative of this compound could also be envisioned for polymerization.

The table below outlines potential polymerization reactions involving a hypothetical bifunctional derivative of this compound, for instance, a di-boronic ester derivative of a bis(1,2,4-thiadiazole) structure.

| Polymerization Type | Comonomer | Resulting Polymer Backbone Feature |

| Suzuki Polymerization | Dihaloaryl compound | Alternating thiadiazole and aryl units |

| Stille Polymerization | Dihaloaryl compound | Alternating thiadiazole and aryl units |

| Sonogashira Polymerization | Dihaloaryl compound | Alternating thiadiazole and aryl-alkynyl units |

These polymers, featuring the electron-deficient 1,2,4-thiadiazole ring, could find applications as n-type semiconductors in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The properties of the resulting polymer can be tuned by the choice of the comonomer, allowing for the synthesis of materials with tailored electronic and optical characteristics.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Iodinated 1,2,4-Thiadiazoles

The development of novel and efficient synthetic routes is paramount for the widespread utilization of 3-iodo-1,2,4-thiadiazole. Future research in this area is expected to focus on methodologies that offer improved yields, enhanced safety, and greater sustainability.

One promising avenue is the refinement of iodine-mediated cyclization reactions. Current methods often employ molecular iodine for the synthesis of the 1,2,4-thiadiazole (B1232254) core. researchgate.net Future work could explore the use of alternative iodine sources and catalysts to improve efficiency and selectivity, particularly for the direct introduction of iodine at the 3-position. Green chemistry principles are also likely to drive the development of new synthetic strategies. For instance, iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as the terminal oxidant represents an environmentally benign approach to 3,5-disubstituted 1,2,4-thiadiazoles, which could be adapted for the synthesis of iodinated analogues.

Furthermore, the application of modern synthetic technologies such as flow chemistry holds significant potential. springerprofessional.dedurham.ac.uk Continuous flow processes can offer enhanced control over reaction parameters, leading to higher yields and purity, as well as improved safety when handling reactive intermediates. nih.govuc.pt The development of a continuous flow synthesis for this compound could enable its production on a larger scale, making it more accessible for various applications.

Enzymatic synthesis is another burgeoning field that could provide highly selective and environmentally friendly routes to iodinated 1,2,4-thiadiazoles. The use of vanadium-dependent haloperoxidases for the enzymatic synthesis of 1,2,4-thiadiazoles through halide recycling is a notable example. nih.govresearchgate.netacs.org Future research could focus on engineering these enzymes to specifically catalyze the iodination of the 1,2,4-thiadiazole ring at the desired position.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Iodine-Mediated Cyclization | Direct iodination, well-established | Alternative iodine sources, improved catalysts, regioselectivity control |

| Green Chemistry Methods | Use of water as solvent, O2 as oxidant | Adaptation for iodinated substrates, catalyst development |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, optimization of reaction conditions |

| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme engineering, substrate scope expansion |

Exploration of Under-Investigated Reaction Pathways for this compound

The iodine atom in this compound serves as a versatile handle for a variety of chemical transformations, yet many of its potential reaction pathways remain underexplored. A significant area for future investigation is the application of modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. While these reactions are well-established for other iodo-heterocycles, their application to this compound is not extensively documented. Future research should systematically explore the scope and limitations of these reactions with various coupling partners, including boronic acids, alkynes, and organostannanes. Such studies would enable the synthesis of a diverse library of 3-substituted-1,2,4-thiadiazoles with tailored electronic and steric properties.

Beyond traditional cross-coupling, other modern synthetic methodologies warrant investigation. These include C-H activation, photoredox catalysis, and cycloaddition reactions. C-H activation could provide a direct route to functionalize the 1,2,4-thiadiazole ring at other positions, complementing the reactivity at the 3-position. Photoredox catalysis, with its ability to generate reactive intermediates under mild conditions, could open up novel reaction pathways for this compound that are not accessible through thermal methods.

The potential for this compound to participate in cycloaddition reactions is another area ripe for exploration. isres.org The electron-deficient nature of the 1,2,4-thiadiazole ring could make it a suitable dienophile or dipolarophile in various cycloaddition processes, leading to the construction of more complex heterocyclic systems. isres.org

| Reaction Type | Potential Outcome | Research Focus |

| Suzuki-Miyaura Coupling | C-C bond formation with boronic acids | Optimization, substrate scope, catalyst screening |

| Sonogashira Coupling | C-C bond formation with terminal alkynes | Development of efficient protocols, functional group tolerance |

| C-H Activation | Direct functionalization of the thiadiazole ring | Regioselectivity, catalyst development |

| Photoredox Catalysis | Novel transformations under mild conditions | Exploration of new reaction pathways |

| Cycloaddition Reactions | Synthesis of complex heterocyclic systems | Diene/dipole partner screening, stereoselectivity |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling is poised to play a crucial role in accelerating the development and understanding of this compound chemistry. Density Functional Theory (DFT) has already proven to be a valuable tool for studying the reactivity and stability of thiadiazoles. anjs.edu.iq Future research will likely leverage more sophisticated computational methods for predictive purposes.

One key area is the use of DFT to predict the regioselectivity of synthetic reactions. researchgate.netresearchgate.net For instance, computational studies can help elucidate the factors that govern the position of iodination on the 1,2,4-thiadiazole ring, guiding the design of more selective synthetic protocols. DFT can also be employed to screen potential reaction conditions and catalysts, thereby reducing the need for extensive experimental optimization. acs.org

Machine learning is another powerful tool that is beginning to be applied to chemical synthesis. researchgate.netnih.gov By training algorithms on existing reaction data, it is possible to develop models that can predict the outcome of new reactions with a high degree of accuracy. friedler.netnih.govchemrxiv.org In the context of this compound, machine learning could be used to predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic routes.

The integration of computational modeling with experimental work will be crucial for a deeper understanding of the structure-property relationships of this compound derivatives. For example, DFT calculations can be used to predict the electronic and optical properties of novel compounds, guiding the design of materials with specific functionalities. nih.gov

Integration of this compound into Emerging Chemical Technologies

The unique properties of this compound make it a promising candidate for integration into a variety of emerging chemical technologies. Its ability to serve as a versatile building block opens up possibilities in materials science, medicinal chemistry, and sensor technology.

In materials science, this compound could be utilized as a key component in the synthesis of functional organic materials. For instance, the thiadiazole moiety is known to be an efficient electron acceptor and has been used in the construction of materials for organic electronics. isres.org The iodo-substituent provides a convenient point of attachment for incorporating this heterocycle into larger conjugated systems, such as polymers and covalent organic frameworks (COFs). Thiadiazole-based COFs have already shown promise in applications such as photocatalysis and iodine capture.

The development of novel sensors is another exciting application area. The thiadiazole ring, with its nitrogen and sulfur atoms, can act as a coordination site for metal ions. nanobioletters.com By incorporating this compound into larger molecular architectures, it may be possible to design selective and sensitive fluorescent or colorimetric sensors for the detection of specific analytes. rsc.orgnih.gov

In the realm of medicinal chemistry, the 1,2,4-thiadiazole scaffold is recognized as a privileged structure, appearing in a number of biologically active compounds. nih.govdocumentsdelivered.comnih.gov The 3-iodo substituent provides a handle for the synthesis of diverse libraries of compounds for biological screening. nih.govnih.govgavinpublishers.com The exploration of this compound derivatives as potential therapeutic agents is a promising avenue for future research.

| Technology Area | Potential Application | Key Features of this compound |

| Materials Science | Organic electronics, COFs, functional polymers | Electron-accepting properties, versatile building block |

| Sensor Technology | Fluorescent and colorimetric sensors | Metal-coordinating ability, modifiable scaffold |

| Medicinal Chemistry | Drug discovery, synthesis of compound libraries | Privileged scaffold, site for diversification |

| Supramolecular Chemistry | Building block for complex architectures | Directional interactions, potential for self-assembly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.